Dipotassium2-nitroacetate
Description
Contextualization of Nitroacetic Acid Derivatives in Contemporary Chemical Synthesis
Nitroacetic acid and its derivatives are valuable intermediates in modern organic synthesis due to the versatility of the nitro group. mdma.ch The presence of both a nitro group and an active methylene (B1212753) group makes these compounds unique building blocks for forming carbon-carbon bonds. mdma.ch The resulting nitro-containing products can be readily converted into other functional groups, most notably amino groups, making nitroacetic esters valuable for synthesizing amino acids and their derivatives. mdma.ch
These derivatives are widely used in the synthesis of various organic compounds, including:
Heterocycles: Nitroacetic acid derivatives are employed in the creation of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.netbenthamdirect.com For instance, they are used to synthesize isoxazole (B147169) derivatives through reactions with Schiff bases. oup.com
Polyfunctionalized Compounds: Reagents like nitroacetonitrile (B168470), a derivative of nitroacetic acid, serve as cyano(nitro)methylation agents for building complex, polyfunctionalized molecules. researchgate.net
Tryptophan Analogues: Ethyl nitroacetate (B1208598) can be used in a one-pot reaction with indoles and paraformaldehyde to produce precursors for tryptophan derivatives. researchgate.net
α-Nitro Esters and Amides: These can be synthesized from 1,3-dicarbonyl compounds, providing a pathway to various nitro compounds. researchgate.net
The reactivity of the active methylene group, influenced by the adjacent nitro and carboxyl groups, allows these compounds to participate in a wide range of reactions such as Knoevenagel condensations, Michael additions, and Mannich reactions. researchgate.net This reactivity makes them foundational materials for constructing esters of 2-nitroalkanoic acids, nitro alcohols, and other complex organic structures. mdma.ch
Historical Trajectories in the Research of Dipotassium (B57713) 2-nitroacetate
The chemistry of nitroacetic acid and its derivatives has been a subject of investigation for many years. mdma.ch The synthesis of Dipotassium 2-nitroacetate is a key step in accessing the more widely used esters of nitroacetic acid.
The classical method for preparing the dipotassium salt of nitroacetic acid involves the reaction of nitromethane (B149229) with a concentrated solution of potassium hydroxide (B78521). orgsyn.orgorgsyn.org An early procedure described by W. Steinkopf yielded the dipotassium salt in a 45% yield. orgsyn.org This method was later improved upon by researchers seeking higher efficiency and better safety profiles. A significant improvement was reported by S. Zen, M. Koyama, and S. Koto, who increased the concentration of the alkali, reduced the reaction time, and improved the yield of the dipotassium salt to between 79% and 88%. orgsyn.org This procedure involves heating nitromethane with a fresh solution of potassium hydroxide to reflux. orgsyn.org
Further process development has focused on optimizing reaction conditions and solvents. For example, a process using n-butanol as a solvent for the reaction between nitromethane and potassium hydroxide has been described, with yields of the dipotassium nitroacetate salt reaching over 90%. google.com More recent advancements have aimed at creating "greener" and safer synthetic routes. A notable modification eliminates the need to dry and grind the potentially explosive dipotassium salt before its subsequent use in esterification reactions. wordpress.com The historical progression of its synthesis demonstrates a continuous effort to refine the process, moving from moderate yields to highly efficient and safer protocols suitable for broader application. orgsyn.orggoogle.comwordpress.com
Foundational Significance of Dipotassium 2-nitroacetate as a Chemical Synthon
In retrosynthetic analysis, a synthon is a conceptual unit representing a potential starting reagent. wikipedia.org Dipotassium 2-nitroacetate serves as a stable, solid, and storable precursor to the nitroacetate synthon. Its primary significance lies in its role as the key starting material for generating esters of nitroacetic acid, such as methyl nitroacetate and ethyl nitroacetate, which are more commonly used in subsequent synthetic transformations. mdma.chorgsyn.org
The dipotassium salt is typically converted into these esters through an esterification reaction, which involves treating the finely powdered salt with an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid, such as concentrated sulfuric acid, at low temperatures. orgsyn.orgorgsyn.org This process liberates nitroacetic acid in situ, which is then immediately esterified.
Table 1: Synthesis of Nitroacetate Esters from Dipotassium 2-nitroacetate
| Product Ester | Alcohol | Acid Catalyst | Yield | Reference |
|---|---|---|---|---|
| Methyl nitroacetate | Methanol | Sulfuric Acid | 66-70% | orgsyn.orgorgsyn.org |
| Ethyl nitroacetate | Ethanol | Sulfuric Acid | >70% | orgsyn.org |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Dipotassium 2-nitroacetate |
| Nitroacetic acid |
| Nitromethane |
| Potassium hydroxide |
| Methyl nitroacetate |
| Ethyl nitroacetate |
| Sulfuric acid |
| Nitroacetonitrile |
| Indole |
| Paraformaldehyde |
| Tryptophan |
| Schiff bases |
| Isoxazole |
| n-Butanol |
| Hydrogen chloride |
| Benzyl alcohol |
| Benzyl nitroacetate |
| Ethyl acetate (B1210297) |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C2H2K2NO4+ |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
dipotassium;2-nitroacetate |
InChI |
InChI=1S/C2H3NO4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5);;/q;2*+1/p-1 |
InChI Key |
MYCSNQMBYYTIND-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])[N+](=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of Dipotassium 2 Nitroacetate Formation
Conventional and Contemporary Synthetic Approaches
The synthesis of dipotassium (B57713) 2-nitroacetate has evolved, with ongoing efforts to enhance efficiency and minimize undesirable outcomes.
Alkaline Condensation Routes from Nitromethane (B149229)
The classical and most prevalent method for synthesizing dipotassium 2-nitroacetate involves the alkaline condensation of nitromethane. orgsyn.orgsciencemadness.orggoogle.com This process typically utilizes a strong base, such as potassium hydroxide (B78521), to facilitate the reaction. orgsyn.orgsciencemadness.org In a common procedure, nitromethane is added to a concentrated aqueous solution of potassium hydroxide. orgsyn.orgsciencemadness.org The reaction mixture is then heated to reflux, leading to the precipitation of the dipotassium salt. orgsyn.org
Historically, this method, known as the Steinkopf method, provided the dipotassium salt in a modest yield of 45%. orgsyn.orgsciencemadness.org The fundamental reaction involves the intermolecular condensation of two molecules of nitromethane in the presence of a strong aqueous alkali. google.com The initial step is the deprotonation of nitromethane by the hydroxide ion to form the methazonate ion. google.com Further reaction of the methazonate ion with the alkali metal hydroxide ultimately yields the dialkali salt of nitroacetic acid. google.com
An alternative approach involves the use of a non-aqueous saturated hydroxylic solvent with a boiling point above 100°C. google.com Lower aliphatic alcohols, such as n-butanol and n-hexanol, are preferred solvents for this variation. google.com
Innovations in Reaction Conditions for Optimized Yields
The choice of solvent also plays a crucial role in optimizing the synthesis. The use of non-aqueous, higher-boiling point alcohols, such as n-butanol or n-hexanol, has been demonstrated to produce high yields of the salt. google.com For instance, a process involving the addition of nitromethane to a solution of potassium hydroxide in n-butanol, followed by refluxing, has resulted in yields as high as 94%. google.com The mole ratio of alkali metal hydroxide to nitromethane is another critical parameter, with a preferred ratio of approximately 4:1. google.com
Recent advancements also include the development of continuous flow synthesis using microreactor technology for the preparation of related nitroacetate (B1208598) esters. While not directly for dipotassium 2-nitroacetate, this technology offers advantages such as reduced side reactions and enhanced scalability due to uniform mixing and temperature control.
Investigations into Undesired Side Reactions during Synthesis
One significant side reaction is the decomposition of nitromethane in the presence of strong alkali to form ammonia (B1221849), potassium carbonate, and water. researchgate.net This decomposition is an internal redox process and can compete with the desired condensation reaction. researchgate.net
The choice of solvent is critical to avoid side reactions. Unsaturated compounds should not be used as solvents because they are unstable under the reaction conditions and can lead to a decreased yield of the nitroacetate salt and complicate its recovery. google.com
Furthermore, the intermediate nitroacetate is known to be unstable and can undergo decarboxylation, particularly under basic conditions, to form the nitromethane anion. sci-hub.sepsu.edu This instability necessitates careful control of the reaction conditions to favor the formation and isolation of the desired dipotassium salt.
Reaction Mechanisms Governing Compound Formation
The formation of dipotassium 2-nitroacetate from nitromethane is a complex process involving dimerization, carboxylation, and internal redox reactions.
Proposed Mechanisms of Nitromethane Dimerization and Carboxylation
The reaction is initiated by the deprotonation of nitromethane by a strong base like potassium hydroxide, forming a nitronate anion. acs.org This nitronate then acts as a nucleophile, attacking another molecule of nitromethane. acs.org This dimerization is followed by dehydration to yield methazonic acid (also referred to as oxime 2). acs.org
The subsequent conversion of methazonic acid to nitroacetic acid is believed to occur upon further treatment with strong alkali. sciencemadness.org While the exact mechanism of the carboxylation step is not fully elucidated, one proposed pathway involves the trapping of carbonate formed in the reaction mixture by the deprotonated nitromethane. researchgate.net The carbonate itself is suggested to arise from the decomposition of nitromethane. researchgate.net Another perspective suggests that the reaction is an internal redox process involving two molecules of nitromethane, where one is oxidized to the carboxylate level and the other is presumably reduced. researchgate.net
Role of Internal Redox Processes in the Formation Pathway
The formation of dipotassium 2-nitroacetate from nitromethane in the presence of a strong base is considered to be an internal redox process. researchgate.net In this reaction, it is proposed that two molecules of nitromethane are involved. researchgate.net One molecule is oxidized to form the carboxylate group of the nitroacetic acid, while the other is reduced. researchgate.net
This internal redox mechanism is supported by the observation that nitromethane can decompose in the presence of potassium hydroxide to produce ammonia and potassium carbonate, indicating that redox transformations are occurring. researchgate.net The mechanism of this redox process is not well understood, and proposing a detailed arrow-pushing mechanism is considered challenging. researchgate.net However, the formation of carbonate as a byproduct of this redox decomposition is thought to play a role in the carboxylation of another nitromethane molecule to yield the final product. researchgate.net The instability of the mono-anion of nitroacetate, which readily decarboxylates, is contrasted with the relative stability of the dianion (the dipotassium salt) in aqueous solution, which allows for its isolation. sci-hub.se
Reactivity Profiles and Transformative Organic Chemistry of Dipotassium 2 Nitroacetate
Carbon-Carbon Bond Forming Reactions
The nitroacetate (B1208598) anion, readily available from its dipotassium (B57713) salt, is a versatile nucleophile for the formation of new carbon-carbon bonds. Its participation in reactions such as alkylations, Michael additions, and various condensation reactions allows for the construction of complex, polyfunctionalized molecules.
While the term "electrophilic addition" typically refers to reactions involving the addition of an electrophile across a double or triple bond, in the context of dipotassium 2-nitroacetate, it describes the reaction of the nucleophilic nitroacetate carbanion with an electrophilic species. lasalle.eduwikipedia.org The primary application in this category is C-alkylation.
The alkylation of nitroacetate esters is a well-established method for the synthesis of α-amino acids, where the nitroacetate moiety serves as a glycine (B1666218) equivalent. google.com The dipotassium salt of nitroacetic acid is a key precursor in the synthesis of these esters, such as methyl nitroacetate. orgsyn.org The reaction involves the generation of the nitroacetate anion, which then displaces a leaving group on an alkyl halide or a similar electrophilic substrate. While direct alkylation of the dipotassium salt is less commonly detailed than that of its corresponding esters, the underlying principle of nucleophilic attack by the nitro-stabilized carbanion remains the same. The use of phase-transfer catalysis (PTC) conditions has been shown to significantly improve yields in the alkylation of related alkyl nitroacetates. mdma.ch
Table 1: Examples of Alkylation Reactions with Nitroacetate Derivatives This table illustrates typical alkylation reactions involving nitroacetate esters, which are often prepared from dipotassium 2-nitroacetate.
| Alkylating Agent | Nitroacetate Derivative | Base/Catalyst | Product Type | Yield | Reference |
| Benzyl bromide | Methyl nitroacetate | K₂CO₃ / TEBA | C-Alkylated product | Good | mdma.ch |
| p-Chlorobenzyl chloride | Methyl nitroacetate | K₂CO₃ / TEBA | C-Alkylated product | Good | mdma.ch |
| Allyl bromide | Ethyl nitroacetate | Base | C-Alkylated product | N/A | growingscience.com |
TEBA: Benzyltriethylammonium chloride
The Michael addition is a cornerstone of carbon-carbon bond formation, involving the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.net The anion generated from dipotassium 2-nitroacetate is an effective Michael donor. This reaction provides a direct route to γ-nitro carbonyl compounds, which are versatile intermediates that can be transformed into γ-amino acids or 1,4-dicarbonyl compounds. msu.edu
The reaction is typically base-catalyzed, with the base serving to deprotonate the α-carbon of the nitroacetate. The resulting nitronate anion then adds to the electron-deficient alkene. sctunisie.org The substrate scope for this reaction is broad. A variety of α,β-unsaturated enones, esters, and nitriles can serve as Michael acceptors. The development of asymmetric organocatalysis has enabled highly enantioselective Michael additions of nitroacetates to α,β-unsaturated enones, yielding chiral γ-nitro ketones. scispace.commdpi.comrsc.org
Table 2: Substrate Scope in Michael Additions of Ethyl Nitroacetate This table showcases the variety of Michael acceptors that react with ethyl nitroacetate, a derivative of 2-nitroacetic acid.
| Michael Acceptor (α,β-Unsaturated Compound) | Catalyst System | Product | Enantioselectivity (ee) | Reference |
| (E)-4-phenylbut-3-en-2-one | 9-amino-9-deoxyepiquinine / Benzoic Acid | Chiral γ-nitro ketone | High | scispace.com |
| Chalcone | Chiral primary amine | Chiral γ-nitro ketone | High | scispace.com |
| Electron-deficient Olefins | Base / Copper salt | Michael Adduct or Cycloadduct | N/A | unifi.it |
Dipotassium 2-nitroacetate is a valuable building block for constructing polyfunctionalized molecular frameworks through condensation reactions. kochi-tech.ac.jp The reactivity of the nitro group and the adjacent methylene (B1212753) group allows for participation in various transformations leading to complex heterocyclic and aliphatic systems. eurekaselect.comnih.gov
One key transformation is the Henry reaction (nitro-aldol reaction), where the nitronate anion adds to a carbonyl compound. The resulting nitro-alcohol can be further elaborated. Although often performed with simpler nitroalkanes, the principle extends to nitroacetate derivatives. These reactions are crucial for creating molecules with multiple functional groups, which are sought after for applications in materials science and medicinal chemistry. kochi-tech.ac.jp
Decarboxylative Transformations
The decarboxylation of 2-nitroacetic acid and its salts is a synthetically useful transformation that generates other valuable chemical intermediates. The presence of the α-nitro group facilitates the loss of carbon dioxide, a process that can be controlled by reaction conditions.
The decarboxylation of dipotassium 2-nitroacetate or related species is a key step in the synthesis of nitroacetonitrile (B168470) (O₂NCH₂CN) or its salts. acs.org Nitroacetonitrile is a highly reactive and potentially explosive compound, so generating it in situ or as a more stable salt is often preferred. researchgate.net For example, the hydrolysis of the potassium salt of ethyl nitrocyanoacetate yields the unstable dipotassium salt of nitrocyanoacetic acid, which readily undergoes decarboxylation to form the potassium salt of nitroacetonitrile. researchgate.netrsc.orgrsc.org This salt is a stable, water-soluble, and chemically equivalent alternative to neutral nitroacetonitrile. rsc.orgrsc.org
Similarly, the reaction of nitromethane (B149229) with potassium hydroxide (B78521) under harsh conditions can lead to the dipotassium salt of nitroacetic acid through hydrolysis of an intermediate cyano group, demonstrating a pathway where the nitroacetate salt is formed prior to potential further transformations. acs.org The controlled decarboxylation of cyano-aci-nitroacetate upon acidification also yields nitroacetonitrile, which can then be used in subsequent reactions like cycloadditions to form 3-cyanoisoxazoles. acs.org
The kinetics of the decarboxylation of the nitroacetate anion are highly dependent on reaction conditions such as pH, temperature, and solvent. For nitroacetic acid, the singly deprotonated form smoothly decarboxylates in water at room temperature. nih.gov The reaction is generally facilitated by heating or the presence of alkaline conditions. lneya.com
The decarboxylation process can be used to achieve a time-controlled increase in the pH of an aqueous solution. When nitroacetic acid is neutralized, the resulting nitroacetate solution begins to decarboxylate, consuming protons and causing the pH to rise to a predictable final value. nih.gov This kinetic behavior is influenced by the buffering capacity of the species present in the solution. nih.gov The presence of strong electron-withdrawing groups on the α-carbon, such as the nitro group, makes the decarboxylation proceed more smoothly upon heating compared to simple fatty acids. lneya.com
Table 3: Factors Influencing Decarboxylation of Nitroacetic Acid Derivatives
| Factor | Effect | Observation | Reference |
| pH / Protonation State | Critical | The singly deprotonated nitroacetate anion (O₂NCH₂COO⁻) decarboxylates readily in water. | nih.gov |
| Temperature | Accelerates Reaction | Heating promotes decarboxylation, especially for α-nitro substituted carboxylic acids. | lneya.com |
| Medium | Influences Rate | The reaction proceeds smoothly in aqueous solutions at room temperature. | nih.gov |
| Product Accumulation | Can Inhibit | Accumulation of reaction products may affect the efficiency of the decarboxylation process. | nih.gov |
Chemical Derivatization via Esterification and Other Functional Group Interconversions
The dipotassium salt of 2-nitroacetic acid serves as a crucial and versatile starting material in organic synthesis, primarily for the preparation of nitroacetic acid esters and their subsequent conversion into other valuable chemical entities. Its utility stems from the reactivity of the nitroacetate moiety, which can be readily transformed through various synthetic pathways.
Synthesis of Nitroacetic Acid Esters (e.g., Methyl, Ethyl, Propyl Nitroacetate)
The most direct application of dipotassium 2-nitroacetate is its conversion to alkyl nitroacetates via acid-catalyzed esterification. This process involves the reaction of the salt with an appropriate alcohol in the presence of a strong mineral acid, such as sulfuric acid. orgsyn.org The general procedure requires cooling the reaction mixture to low temperatures (typically around -15 °C) before the slow addition of the acid to control the exothermic nature of the reaction and minimize side reactions like the Nef reaction. orgsyn.orgacs.org
The synthesis of methyl nitroacetate is a well-documented example. Finely powdered dipotassium salt of nitroacetic acid is suspended in methanol (B129727), cooled, and then treated with concentrated sulfuric acid. orgsyn.orgorgsyn.org After a period of stirring at low temperature and then warming to room temperature, the product is isolated through filtration, extraction, and distillation, yielding methyl nitroacetate in the range of 66-70%. orgsyn.org Similar methodologies have been successfully applied to synthesize other esters. For instance, ethyl nitroacetate can be prepared in over 70% yield from the dipotassium salt, ethanol, and sulfuric acid. orgsyn.org This method is also effective for the preparation of propyl and isopropyl nitroacetate. orgsyn.org
Historically, the procedure required drying the dipotassium salt and grinding it into a fine powder, which posed safety concerns due to the potentially explosive nature of the dry salt. orgsyn.orgacs.orgblogspot.com More recent, "greener" procedures have been developed to enhance safety and efficiency. acs.orgacs.org These improved methods eliminate the need to dry and grind the explosive dipotassium salt. acs.orgblogspot.com Instead, they utilize alternative extraction solvents like ethyl acetate (B1210297) or dichloromethane, which are less toxic than the previously used benzene, and simplify the purification process to a single distillation. acs.orgblogspot.com
| Ester Product | Alcohol | Acid Catalyst | Typical Temperature | Reported Yield | Source(s) |
|---|---|---|---|---|---|
| Methyl Nitroacetate | Methanol | Sulfuric Acid | -15 °C to Room Temp | 66-70% | orgsyn.org |
| Ethyl Nitroacetate | Ethanol | Sulfuric Acid | -15 °C to Room Temp | >70% | orgsyn.org |
| Propyl Nitroacetate | Propanol | Sulfuric Acid | -15 °C to Room Temp | Not specified | orgsyn.org |
| Isopropyl Nitroacetate | Isopropanol | Sulfuric Acid | -15 °C to Room Temp | Not specified | orgsyn.org |
Transesterification Reactivity of Nitroacetic Esters
Transesterification is a fundamental reaction for converting one ester into another and is particularly useful when direct Fischer esterification is problematic. researchgate.net While esters with an adjacent electron-withdrawing group, such as β-keto esters (e.g., methyl acetoacetate), are known to undergo thermal transesterification with ease, methyl 2-nitroacetate exhibits significantly different reactivity. researchgate.netsci-hub.se
Uncatalyzed thermal transesterification of methyl 2-nitroacetate proceeds only in low yields and requires higher temperatures compared to methyl acetoacetate, suggesting that the nitro group is less effective at facilitating this reaction than a keto group. sci-hub.se However, the process can be effectively promoted by catalysts. Both protic and Lewis acids can facilitate the smooth exchange of the alkoxy groups. sci-hub.se Notably, dibutyltin(IV) oxide (DBTO) has been identified as a particularly effective catalyst for the transesterification of methyl 2-nitroacetate with a variety of alcohols, including higher molecular weight, unsaturated, and oxidation-sensitive alcohols, affording the corresponding 2-nitroacetate esters in good yields. sci-hub.seresearchgate.net
| Starting Ester | Alcohol | Catalyst | Conditions | Conversion/Yield | Source(s) |
|---|---|---|---|---|---|
| Methyl 2-nitroacetate | 1-Octanol | None | 130 °C, 24h | 73% Conversion (Low Yield) | sci-hub.se |
| Methyl 2-nitroacetate | Ethanol | None | 100 °C, 24h | No reaction | sci-hub.se |
| Methyl 2-nitroacetate | Various (1°, 2°, 3° Alcohols) | Dibutyltin(IV) oxide (DBTO) | 100 °C | Good yields in most cases | sci-hub.seresearchgate.net |
| Methyl Acetoacetate | 1-Octanol | None | 110 °C, 24h | 73% Conversion / ~70% Yield | sci-hub.se |
Pathways to Nitroalkenes and Other α-Nitro Carbonyl Derivatives
Nitroacetic esters are valuable precursors for the synthesis of more complex molecules, including nitroalkenes and other α-nitro carbonyl compounds. The primary route to these derivatives is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (such as a nitroacetic ester) to an aldehyde or ketone. wikipedia.orgsynarchive.com
The initial product of the Henry reaction is a β-nitro alcohol. wikipedia.orgalmacgroup.com This intermediate can then undergo dehydration to yield a conjugated nitroalkene. wikipedia.orgorganic-chemistry.org This two-step sequence provides a reliable method for converting nitroacetic esters into α,β-unsaturated nitro compounds, which are versatile intermediates in their own right. almacgroup.com
The Henry reaction can also be used to generate other α-nitro carbonyl derivatives. For example:
β-Nitro α-Hydroxy Esters : The reaction of nitroacetic esters with α-keto esters, catalyzed by chiral complexes, can produce optically active β-nitro α-hydroxy esters. rsc.org
α-Nitro Ketones : The β-nitro alcohol intermediate formed in the Henry reaction can be oxidized to yield an α-nitro ketone. wikipedia.org
Isoxazole (B147169) Derivatives : Under certain conditions, the reaction of aromatic aldehydes with nitroacetate can lead to the formation of symmetric 2,4-dinitroglutarates, which subsequently undergo ring closure to form substituted isoxazole derivatives. rsc.org
The Nef reaction provides an alternative pathway, converting a nitro group into a carbonyl group. organic-chemistry.org This transformation typically involves treating the salt of the nitro compound (a nitronate) with strong aqueous acid. organic-chemistry.org This could theoretically convert a nitroacetic ester into an α-keto ester derivative.
| Target Derivative | Key Reaction | Reactants | Intermediate | Source(s) |
|---|---|---|---|---|
| Nitroalkene | Henry Reaction & Dehydration | Nitroacetic ester + Aldehyde/Ketone | β-Nitro alcohol | wikipedia.orgorganic-chemistry.orgalmacgroup.com |
| α-Nitro Ketone | Henry Reaction & Oxidation | Nitroacetic ester + Aldehyde/Ketone | β-Nitro alcohol | wikipedia.org |
| β-Nitro α-Hydroxy Ester | Henry Reaction | Nitroacetic ester + α-Keto ester | β-Nitro alkoxide | rsc.org |
| Isoxazole Derivative | Condensation/Cyclization | Nitroacetic ester + Aromatic Aldehyde | 2,4-Dinitroglutarate | rsc.org |
Coordination Chemistry and Metal Directed Assembly Involving the 2 Nitroacetate Ligand
Synthesis and Structural Characterization of Metal-Nitroacetate Complexes
Design and Preparation of Coordination Compounds
The precursor compound, dipotassium (B57713) 2-nitroacetate, is synthesized from nitromethane (B149229). The process involves the reaction of nitromethane with a concentrated potassium hydroxide (B78521) solution. This preparation was first described by Steinkopf in 1909. iucr.org A common laboratory method involves adding nitromethane to a 1:1 potassium hydroxide solution, maintaining a temperature of 45-50°C during the addition and allowing it to rise to 55°C thereafter. iucr.org This procedure yields the dipotassium salt of nitroacetic acid.
Despite the long-standing knowledge of this salt's synthesis, there is a lack of available research detailing its subsequent use as a ligand to design and prepare coordination compounds with other metal centers, such as transition metals. The exploration of the 2-nitroacetate anion as a building block in coordination chemistry is not documented in the accessible literature.
X-ray Diffraction Studies of Metal-Nitroacetate Architectures
The primary structural information available pertains to the dipotassium 2-nitroacetate salt itself, as determined by single-crystal X-ray diffraction in a study published in 1954. iucr.org This analysis provides a detailed view of the ionic interactions within the crystal lattice but does not describe a coordination complex with a secondary metal ion.
The study revealed that dipotassium 2-nitroacetate crystallizes in an orthorhombic system with the space group Pbm2. iucr.org The nitroacetate (B1208598) ions are situated on a mirror plane, while the potassium ions lie on a separate mirror plane. iucr.org Each potassium ion is in an eightfold coordination environment, interacting with oxygen atoms from the nitroacetate anions. iucr.org The shortest potassium-oxygen (K-O) distance was measured at 2.70 Å. iucr.org This coordination and bonding are characteristic of ionic interactions within a salt crystal.
| Parameter | Value |
|---|---|
| Empirical Formula | K₂C₂HNO₄ |
| Crystal System | Orthorhombic |
| Space Group | Pbm2 |
| a (Å) | 10.28 |
| b (Å) | 7.49 |
| c (Å) | 3.54 |
| Z | 2 |
No further X-ray diffraction studies on architectures involving the 2-nitroacetate anion as a ligand coordinating to other metals have been reported in the surveyed literature.
Self-Assembly Processes Mediated by Dipotassium 2-nitroacetate
There is no available research to suggest that dipotassium 2-nitroacetate has been utilized to mediate self-assembly processes in coordination chemistry.
Intermolecular Interactions in Poly-nuclear Metal Systems
There are no documented studies on the role of the 2-nitroacetate ligand in forming poly-nuclear metal systems or the nature of the intermolecular interactions within such hypothetical structures.
Advanced Spectroscopic and Computational Characterization of Dipotassium 2 Nitroacetate
Crystallographic Insights into the Nitroacetate (B1208598) Anion Structure
X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in the solid state of dipotassium (B57713) 2-nitroacetate. The compound crystallizes in the orthorhombic system, with the space group Pbnm. researchgate.net The unit cell contains two molecules of K₂C₂HNO₄. researchgate.net
Crystallographic studies reveal that the nitroacetate ions are planar, lying on a mirror plane within the crystal structure. researchgate.net This planarity is a strong indicator of significant electron delocalization across the O₂N-C-COO moiety. The delocalization can be described by resonance theory, involving contributions from multiple resonance forms that distribute the negative charge and pi-electrons over the nitro and carboxylate groups. researchgate.net
This delocalization results in partial double-bond character for both the C-C and C-N bonds. researchgate.net The observed bond lengths are intermediate between those of typical single and double bonds, confirming that the electrons are not confined to single atoms or bonds but are spread across the anion. researchgate.netspectrabase.comscielo.org.mx This electronic feature is crucial to the anion's chemical properties and stability.
Detailed analysis of the crystal structure provides precise measurements of bond lengths and angles within the nitroacetate anion, as well as the distances between the anion and the potassium cations. The intramolecular distances are notably shorter than the intermolecular ones. researchgate.net The bonding within the anion is characterized by a significant degree of double-bond character in the C₁-C₂ and C₂-N bonds, calculated to be 52% and 12% respectively. researchgate.net
The potassium ions are situated on a different mirror plane and are in an eightfold coordination with oxygen atoms from the nitroacetate anions, with the shortest K-O distance being 2.70 Å. researchgate.net Each oxygen atom is associated with two potassium ions, creating a layered structure. researchgate.net
| Bond/Interaction | Parameter | Value (Å) | Reference |
|---|---|---|---|
| C₁-C₂ | Bond Length | 1.38 | researchgate.net |
| C₂-N | Bond Length | 1.39 | researchgate.net |
| K-O (shortest) | Interionic Distance | 2.70 | researchgate.net |
Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, EPR)
Spectroscopic techniques are vital for confirming the structure of dipotassium 2-nitroacetate and understanding its electronic environment, particularly in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. While specific ¹H and ¹³C NMR spectra for dipotassium 2-nitroacetate are not extensively reported, the expected chemical shifts can be inferred from the structure of the nitroacetate anion and data from related compounds like methyl nitroacetate.
¹H NMR: The nitroacetate anion (⁻OOC-CH=NO₂⁻) in its aci-form possesses a single proton attached to the alpha-carbon. In a deuterated solvent like D₂O, this proton would be expected to produce a singlet in the ¹H NMR spectrum. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent carboxylate and nitro groups.
¹³C NMR: A ¹³C NMR spectrum would be expected to show two distinct signals corresponding to the carboxylate carbon (COO⁻) and the alpha-carbon (CH). The carboxylate carbon would appear significantly downfield (typically 160-180 ppm) due to its bonding with two oxygen atoms. The alpha-carbon, being attached to the electron-withdrawing nitro group, would also be shifted downfield compared to a simple alkyl carbon. Quaternary carbons, such as the carboxylate carbon, often exhibit weaker signals.
| Carbon Atom | Hybridization | Expected Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| Carboxylate (COO⁻) | sp² | 160 - 180 | Bonding to two electronegative oxygen atoms. |
| Alpha-Carbon (CH) | sp² | 110 - 140 | Electron-withdrawing nitro group (NO₂); double bond character. |
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a fingerprint for the functional groups present. For dipotassium 2-nitroacetate, the IR spectrum would be dominated by absorptions from the nitro (NO₂) and carboxylate (COO⁻) groups.
Nitro Group (NO₂): The nitro group typically displays two strong stretching vibrations: an asymmetric stretch at a higher frequency (around 1500-1570 cm⁻¹) and a symmetric stretch at a lower frequency (around 1300-1380 cm⁻¹). The exact positions of these bands are sensitive to the electronic environment, including resonance.
Carboxylate Group (COO⁻): The carboxylate anion also shows a strong asymmetric stretching vibration (around 1550-1610 cm⁻¹) and a weaker symmetric stretching vibration (around 1400-1440 cm⁻¹).
Due to the delocalized electronic system in the nitroacetate anion, these vibrational modes can be coupled, and the precise peak positions may differ from standard values. The planarity and resonance within the anion influence the bond strengths and, consequently, their vibrational energies.
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While dipotassium 2-nitroacetate is a diamagnetic species (no unpaired electrons), EPR becomes a critical tool for studying its paramagnetic radical anion, which could be generated through processes like electrochemical reduction or gamma-irradiation.
If the nitroacetate dianion radical ([O₂N-CH-COO]²⁻•) is formed, the unpaired electron is expected to be largely localized on the nitro group. The EPR spectrum would provide detailed information about this radical's electronic structure. The key feature would be the hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1), which would split the EPR signal into a characteristic triplet (1:1:1 ratio). Further coupling to the alpha-proton (¹H, nuclear spin I=1/2) would split each of these lines into a doublet, resulting in a triplet of doublets. Analysis of the hyperfine coupling constants provides a map of the unpaired electron's spin density distribution within the radical.
Theoretical and Quantum Chemical Investigations
Theoretical and quantum chemical investigations provide fundamental insights into the molecular properties and reactivity of dipotassium 2-nitroacetate. These computational approaches allow for the detailed examination of electronic structure, reaction mechanisms, and transition states that are often difficult or impossible to study through experimental means alone.
Ab Initio and DFT Calculations of Electronic Structure
The electronic structure of the 2-nitroacetate dianion, the core component of dipotassium 2-nitroacetate, can be thoroughly investigated using ab initio and Density Functional Theory (DFT) methods. These computational tools are essential for understanding the distribution of electrons within the molecule, which in turn governs its chemical behavior.
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the electronic structure of molecules. researchgate.net Functionals such as B3LYP and M06-2X are commonly employed to provide a balance between accuracy and computational cost. nih.govolemiss.edu For the 2-nitroacetate dianion, DFT calculations can predict key electronic descriptors. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic landscape of the molecule. researchgate.net This leads to a notable delocalization of negative charge, primarily onto the nitro group and the carboxylate moiety.
Computational studies on related nitro-containing compounds have shown that the nitro group enhances the electron-accepting capacity of the molecule. researchgate.net In the case of the 2-nitroacetate dianion, this effect would be pronounced. The calculated molecular electrostatic potential (MEP) surface would likely show regions of high negative potential around the oxygen atoms of both the nitro and carboxylate groups, indicating the sites most susceptible to electrophilic attack.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the reactivity of a molecule. For the 2-nitroacetate dianion, the HOMO is expected to be localized on the oxygen atoms, reflecting its nucleophilic character. The LUMO, conversely, would be associated with the π* orbitals of the nitro group, indicating its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net
Interactive Data Table: Calculated Electronic Properties of a Model Nitroacetate System
| Property | Calculated Value | Significance |
| HOMO Energy | -2.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | +1.8 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 4.3 eV | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Mulliken Charge on Nitro Group Oxygens | -0.8 e | Quantifies the partial negative charge on these atoms. |
Note: The values presented in this table are hypothetical and representative for a generic nitroacetate anion in a polarizable continuum model, calculated at the B3LYP/6-31G(d) level of theory, to illustrate the type of data obtained from DFT calculations. Actual values for dipotassium 2-nitroacetate would require specific calculations.
Dipotassium 2 Nitroacetate As a Versatile Building Block in Complex Chemical Synthesis
Utility in the Construction of Heterocyclic Systems
Dipotassium (B57713) 2-nitroacetate, primarily through its ester derivatives like ethyl nitroacetate (B1208598), serves as a valuable precursor in the synthesis of various heterocyclic systems. A prominent application is in the construction of the isoxazole (B147169) ring, a privileged structure in medicinal chemistry. The reaction typically involves the condensation of an alkyl nitroacetate with aldehydes.
Research has demonstrated that the reaction between aromatic aldehydes and ethyl nitroacetate can lead to the formation of symmetric 2,4-dinitroglutarates, which subsequently undergo ring closure to yield isoxazole derivatives. rsc.orgresearchgate.net For instance, a one-pot cascade reaction of ethyl nitroacetate and various aromatic aldehydes in water, using a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO), produces polysubstituted isoxazoles. nih.gov This process proceeds through an isoxazoline N-oxide intermediate which then dehydrates to form the final isoxazole product. nih.gov The versatility of this method allows for the synthesis of a diverse library of isoxazole-containing compounds by varying the aldehyde component.
Table 1: Examples of Heterocyclic Systems Synthesized from Nitroacetate Esters This table is interactive. You can sort and filter the data.
| Starting Aldehyde | Resulting Heterocyclic System | Reaction Conditions |
|---|---|---|
| Benzaldehyde | 3,5-Dicarbethoxy-4-phenylisoxazole | Ethyl nitroacetate, secondary amine catalyst |
| Thiophene-2-carbaldehyde | 3,5-Dicarbethoxy-4-(2-thienyl)isoxazole | Ethyl nitroacetate, Cs₂CO₃ |
| p-Tolualdehyde | 3,5-Dicarbethoxy-4-p-tolylisoxazole | Ethyl nitroacetate, in situ formation from enamine |
Facilitation of Polyfunctionalized Aliphatic Product Synthesis
The reactivity of the nitroacetate moiety, derived from dipotassium 2-nitroacetate, is effectively harnessed for the synthesis of complex polyfunctionalized aliphatic compounds. A key reaction involves the base-catalyzed condensation of nitroacetate esters with aldehydes. This transformation allows for the construction of carbon-carbon bonds and the introduction of multiple functional groups in a single step.
A significant example is the synthesis of symmetric 2,4-dinitroglutarates. rsc.orgresearchgate.net This reaction occurs when an aromatic aldehyde is treated with two equivalents of an alkyl nitroacetate in the presence of a secondary amine catalyst, such as diethylamine. rsc.org The process involves an initial Henry reaction (nitroaldol addition), followed by a Michael addition of a second nitroacetate molecule to the resulting α,β-unsaturated nitroester. The resulting dinitroglutarates are highly functionalized aliphatic structures, containing two nitro groups and two ester functionalities, making them valuable intermediates for further synthetic transformations. rsc.org
Table 2: Representative Polyfunctionalized Aliphatic Products from Nitroacetates This table is interactive. You can sort and filter the data.
| Aldehyde Reactant | Nitroacetate Ester | Product |
|---|---|---|
| Benzaldehyde | Ethyl nitroacetate | Diethyl 2,4-dinitro-3-phenylglutarate |
| 4-Chlorobenzaldehyde | Methyl nitroacetate | Dimethyl 3-(4-chlorophenyl)-2,4-dinitroglutarate |
| 2-Naphthaldehyde | Ethyl nitroacetate | Diethyl 2,4-dinitro-3-(naphthalen-2-yl)glutarate |
Strategies for Developing Thermally Stable and Soluble Synthetic Equivalents
While dipotassium 2-nitroacetate and other alkali metal salts of nitro compounds offer thermal stability, their utility in organic synthesis is often hampered by their poor solubility in common organic solvents. acs.org This limitation restricts their application and can necessitate harsh reaction conditions or the use of specialized solvent systems. To overcome these challenges, significant research has focused on developing synthetic equivalents that are both thermally stable and readily soluble in organic media.
One successful strategy involves the modification of the counter-ions. While dimetal salts are typically insoluble, replacing the inorganic cations with organic cations can dramatically improve solubility. acs.org A key example is the development of dianionic cyano-aci-nitroacetates with organic counter-cations. For instance, dipyrrolidinium cyano-aci-nitroacetate is soluble in common organic solvents and maintains thermal stability. acs.org This compound serves as a safe and easy-to-handle synthetic equivalent of nitroacetonitrile (B168470), a related but explosive reagent. acs.org
Another approach involves the use of precursor molecules that can generate the desired reactive species in situ. Anionic nitroisoxazolone, which can be prepared from ethyl nitroacetate, undergoes efficient ring-opening upon treatment with a base (like an amine) to afford a dianionic cyano-aci-nitroacetate. acs.org The choice of the amine base allows for the introduction of various organic counter-cations, thereby tuning the solubility of the resulting salt. acs.org These strategies provide more practical and versatile reagents for introducing the nitroacetate functionality in complex syntheses.
Table 3: Comparison of Dipotassium 2-nitroacetate and its Synthetic Equivalents This table is interactive. You can sort and filter the data.
| Compound | Formula | Key Properties |
|---|---|---|
| Dipotassium 2-nitroacetate | C₂HK₂NO₄ | Thermally stable; Poor solubility in organic solvents |
| Barium cyano-aci-nitroacetate | C₃BaN₂O₄ | Stable dianionic intermediate; Inadequate solubility |
| Dipyrrolidinium cyano-aci-nitroacetate | C₁₁H₂₂N₄O₄ | Thermally stable; Soluble in common organic solvents |
Q & A
Q. What are the primary synthetic routes for Dipotassium 2-nitroacetate, and how can purity be validated?
Dipotassium 2-nitroacetate is typically synthesized via neutralization of 2-nitroacetic acid with potassium hydroxide, followed by crystallization. Key validation steps include:
- Titration to confirm stoichiometric neutralization.
- Spectroscopic characterization : Use NMR (¹H/¹³C) to verify the absence of unreacted acid or intermediates. For example, the nitro group’s distinct IR absorption (~1540–1370 cm⁻¹) confirms functional group integrity .
- Elemental analysis (e.g., ICP-OES) to verify potassium content.
Q. How should researchers design stability studies for Dipotassium 2-nitroacetate under varying pH and temperature conditions?
Stability protocols involve:
- Accelerated degradation studies : Expose the compound to pH gradients (3–10) and temperatures (4°C–60°C) over 14–30 days.
- Analytical monitoring : HPLC or LC-MS to track decomposition products (e.g., nitro group reduction to amine derivatives) .
- Statistical design : Central Composite Design (CCD) optimizes variable testing, as demonstrated in plant growth media studies with dipotassium salts .
Q. What analytical techniques are critical for quantifying Dipotassium 2-nitroacetate in complex matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for high sensitivity.
- Ion chromatography for detecting potassium ions in aqueous solutions.
- UV-Vis spectroscopy (λ ~260–300 nm) for rapid quantification in buffer systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the nitro group in Dipotassium 2-nitroacetate?
Discrepancies may arise from solvent polarity or counterion effects. Methodological approaches include:
- Computational modeling : DFT calculations to compare nitro group electronic profiles in different solvents.
- Kinetic studies : Monitor reaction rates (e.g., nucleophilic substitution) under controlled conditions using stopped-flow spectroscopy .
- Cross-validation : Replicate conflicting experiments with standardized protocols (e.g., fixed ionic strength) .
Q. What mechanistic insights govern Dipotassium 2-nitroacetate’s role in radical-mediated reactions?
The nitro group acts as a radical scavenger or initiator depending on reaction context:
- EPR spectroscopy identifies transient radical intermediates (e.g., nitro radical anions).
- Substrate competition assays quantify selectivity in radical trapping.
- pH-dependent studies to assess protonation effects on nitro group redox potential .
Q. How can researchers assess the environmental fate of Dipotassium 2-nitroacetate in soil-water systems?
Advanced methodologies include:
- Soil column experiments : Track leaching potential using radiolabeled ¹⁴C-Dipotassium 2-nitroacetate.
- Microbial degradation assays : Metagenomic profiling to identify nitroreductase-producing bacteria.
- Ecotoxicity testing : Daphnia magna or algal bioassays to evaluate acute/chronic effects .
Methodological Frameworks
Q. What statistical approaches are optimal for analyzing dose-response relationships in Dipotassium 2-nitroacetate bioactivity studies?
- Non-linear regression (e.g., Hill equation) for sigmoidal dose-response curves.
- ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups.
- Bootstrapping to estimate confidence intervals for EC₅₀ values .
Q. How should meta-analyses be structured to reconcile disparate findings in Dipotassium 2-nitroacetate applications?
- PRISMA guidelines : Systematically screen literature for inclusion/exclusion criteria.
- Effect size calculation (e.g., Hedges’ g) to standardize outcomes across studies.
- Subgroup analysis to isolate variables like pH, temperature, or matrix effects .
Data Presentation Guidelines
- Tables : Include comparative stability data (e.g., half-life at varying pH) or spectroscopic peaks (NMR/IR).
- Figures : Use reaction schematics, CCD response surfaces, or dose-response curves.
- References : Prioritize peer-reviewed journals and standardized datasets (e.g., NIST for spectral validation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
